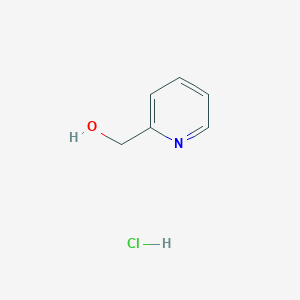
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
概要
説明
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular weight of 191.19 . It is a powder at room temperature .
Synthesis Analysis
A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported . This synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The reaction conditions are environmentally benign and mild, and the final product can be isolated with high yield value even without the use of chromatographic separation technique .Molecular Structure Analysis
The IUPAC name of this compound is 2-oxo-1,2,3,4-tetrahydro-5-quinolinecarboxylic acid . The InChI code is 1S/C10H9NO3/c12-9-5-4-6-7 (10 (13)14)2-1-3-8 (6)11-9/h1-3H,4-5H2, (H,11,12) (H,13,14) .Chemical Reactions Analysis
The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves a Biginelli reaction . This reaction is a multi-component reaction that leads to dihydropyrimidinones .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 309-311 degrees Celsius .科学的研究の応用
Synthesis of Bioactive Compounds
This compound serves as an intermediate for synthesizing various compounds with unique biological properties, which can be promising for pharmaceutical development .
Polyfunctional Synthons
It is widely used as a convenient polyfunctional synthon for preparing more complex chemical structures .
Research Tool
With its specific molecular formula and weight, it is utilized for research purposes to understand chemical reactions and properties .
Redox-Neutral Synthesis
A method involves using this compound for the synthesis of 2-oxo-tetrahydroquinoline-3-carboxylates, which is a redox-neutral process .
Safety and Hazards
将来の方向性
The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has potential for further exploration due to its environmentally benign and mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product .
作用機序
Target of Action
Similar compounds such as 2-oxo-1,2,3,4-tetrahydropyrimidines have been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds are known to influence various biochemical pathways, resulting in downstream effects .
Result of Action
Related compounds have been found to exhibit various therapeutic and pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
特性
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULTWXIRPYWHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536721 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
CAS RN |
246867-17-4 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)












